molecular formula C11H16NO+ B12060665 (Z)-benzylidene-tert-butyl-hydroxyazanium

(Z)-benzylidene-tert-butyl-hydroxyazanium

Cat. No.: B12060665
M. Wt: 178.25 g/mol
InChI Key: KARMOWAERAAIDI-XFXZXTDPSA-N
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Description

(Z)-benzylidene-tert-butyl-hydroxyazanium is an organic compound characterized by its unique structure, which includes a benzylidene group attached to a tert-butyl-hydroxyazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-benzylidene-tert-butyl-hydroxyazanium typically involves the condensation of benzaldehyde with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine intermediate. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including catalyst concentration and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-benzylidene-tert-butyl-hydroxyazanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce tert-butylamine derivatives.

Scientific Research Applications

(Z)-benzylidene-tert-butyl-hydroxyazanium has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Z)-benzylidene-tert-butyl-hydroxyazanium exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzylidene-tert-butylamine: Similar structure but lacks the hydroxyazanium group.

    Benzylidene-tert-butylhydroxylamine: Contains a hydroxylamine group instead of hydroxyazanium.

Uniqueness

(Z)-benzylidene-tert-butyl-hydroxyazanium is unique due to the presence of the hydroxyazanium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H16NO+

Molecular Weight

178.25 g/mol

IUPAC Name

(Z)-benzylidene-tert-butyl-hydroxyazanium

InChI

InChI=1S/C11H16NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9,13H,1-3H3/q+1/b12-9-

InChI Key

KARMOWAERAAIDI-XFXZXTDPSA-N

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=CC=CC=C1)/O

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=CC=C1)O

Origin of Product

United States

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